molecular formula C12H14N2O2 B4088392 N-(cyanomethyl)-2-phenoxybutanamide

N-(cyanomethyl)-2-phenoxybutanamide

Cat. No.: B4088392
M. Wt: 218.25 g/mol
InChI Key: CKMRAIOCSNXWKX-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-2-phenoxybutanamide is a chemical compound of interest in organic chemistry and materials science research. While specific studies on this exact molecule are not available, its structure suggests it is part of a family of N-cyanomethyl amide compounds that are actively investigated for their properties. For instance, research on other N-cyanomethyl derivatives, such as those of 7H-difurasanofuroxanoazepine, has focused on their thermal stability and decomposition kinetics, which is a critical area in the development of novel materials . The core N-(cyanomethyl)amide group is a recognized structural motif in synthetic chemistry, appearing in various compounds listed in chemical databases . This product is intended for research applications, such as serving as a building block or intermediate in synthetic pathways. Researchers value this class of compounds for exploring new chemical spaces and developing advanced materials with specific characteristics. This compound is for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(cyanomethyl)-2-phenoxybutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-2-11(12(15)14-9-8-13)16-10-6-4-3-5-7-10/h3-7,11H,2,9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKMRAIOCSNXWKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC#N)OC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemo Selective Transformations

Established Synthetic Routes for N-(cyanomethyl)-2-phenoxybutanamide

The construction of this compound can be approached through two primary retrosynthetic disconnections: the formation of the amide bond between 2-phenoxybutanoic acid and aminoacetonitrile (B1212223), or the cyanomethylation of a pre-formed 2-phenoxybutanamide.

Classical Amide Bond Formation Strategies

The most conventional route to this compound involves the coupling of 2-phenoxybutanoic acid with aminoacetonitrile. This transformation typically requires the activation of the carboxylic acid moiety to facilitate nucleophilic attack by the amine.

The initial step in this sequence is the synthesis of 2-phenoxybutanoic acid itself, which is commonly achieved via the Williamson ether synthesis . This reaction involves the deprotonation of phenol (B47542) with a suitable base, such as sodium hydride, to form the corresponding phenoxide, which then undergoes a nucleophilic substitution reaction (SN2) with an ethyl 2-halobutanoate, such as ethyl 2-bromobutanoate. Subsequent hydrolysis of the resulting ester yields the desired 2-phenoxybutanoic acid. youtube.comresearchgate.netacs.org

With 2-phenoxybutanoic acid in hand, several classical coupling reagents can be employed for the amidation step. These reagents activate the carboxylic acid, making it more susceptible to reaction with the weakly nucleophilic aminoacetonitrile.

Coupling ReagentDescriptionTypical Conditions
DCC (N,N'-Dicyclohexylcarbodiimide) A widely used carbodiimide (B86325) that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.The reaction is typically carried out in an aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) at room temperature. An additive such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) is often included to suppress side reactions and improve yields.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) A highly efficient aminium-based coupling reagent that forms an activated ester, leading to rapid amide bond formation with minimal racemization.Reactions are generally performed in polar aprotic solvents like N,N-dimethylformamide (DMF) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA).
Acyl Chlorides The carboxylic acid can be converted to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with the amine.This two-step process involves initial formation of the acyl chloride, followed by its reaction with the amine, often in the presence of a base to neutralize the HCl byproduct.

The choice of coupling reagent can be critical, especially when dealing with sensitive functional groups or when stereochemical integrity at the chiral center of 2-phenoxybutanoic acid needs to be preserved.

Cyanomethylation Approaches in Butanamide Synthesis

An alternative strategy involves the direct cyanomethylation of 2-phenoxybutanamide. This approach first requires the synthesis of the primary amide, which can be readily prepared from 2-phenoxybutanoic acid via its acyl chloride or by using standard amide coupling methods with ammonia.

Once 2-phenoxybutanamide is obtained, the cyanomethyl group can be introduced onto the amide nitrogen. This N-alkylation is typically achieved by reacting the amide with a cyanomethylating agent, such as 2-chloroacetonitrile or 2-bromoacetonitrile, in the presence of a base.

Alkylation MethodReagents and Conditions
Classical N-Alkylation The amide is treated with a base like sodium hydride (NaH) in an aprotic solvent such as DMF or THF to generate the corresponding amidate anion. This is followed by the addition of the haloacetonitrile.
Phase-Transfer Catalysis (PTC) This method avoids the use of strong bases like NaH. The reaction is carried out in a biphasic system with a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, which facilitates the transfer of the amidate anion to the organic phase for reaction with the alkylating agent. nih.gov

Enantio- and Diastereoselective Synthesis of 2-Substituted Phenoxybutanamide Precursors

The 2-position of the butanamide backbone in this compound is a stereocenter. Consequently, controlling the stereochemistry during the synthesis is crucial for accessing specific enantiomers or diastereomers of the final product.

Enantioselective Synthesis of 2-Phenoxybutanoic Acid:

The enantioselective synthesis of the 2-phenoxybutanoic acid precursor can be achieved through several methods:

Chiral auxiliaries: One established method involves the use of chiral auxiliaries, such as Evans oxazolidinones. The auxiliary is first acylated with butanoyl chloride. Subsequent asymmetric alkylation or, in this case, a reaction sequence to introduce the phenoxy group at the α-position, is directed by the chiral auxiliary. Finally, cleavage of the auxiliary yields the enantiomerically enriched 2-phenoxybutanoic acid. nih.govnih.govorganic-chemistry.org

Asymmetric catalysis: Asymmetric hydrogenation of a suitable unsaturated precursor, or an asymmetric version of the Williamson ether synthesis using a chiral catalyst, could potentially provide enantiomerically enriched 2-phenoxybutanoic acid.

Diastereoselective Amidation:

When a chiral, enantiomerically pure 2-phenoxybutanoic acid is coupled with an achiral amine like aminoacetonitrile, the stereocenter is retained, leading to the corresponding enantiomer of this compound. If a chiral amine were to be used, this would lead to the formation of diastereomers, and the choice of coupling reagent and conditions could influence the diastereomeric ratio. dp.tech

Novel Synthetic Approaches and Catalyst Development

Recent advances in organic synthesis have introduced new catalytic methods that offer potential advantages in terms of efficiency, selectivity, and sustainability for the synthesis of amides like this compound.

Organocatalytic and Metal-Catalyzed Transformations for Related Amides

Organocatalysis:

Organocatalysis has emerged as a powerful tool for amide bond formation, avoiding the use of potentially toxic or expensive metal catalysts. For the synthesis of this compound, organocatalytic methods could be applied to the key amide-forming step. For instance, various organocatalysts, including those based on boric acid derivatives or N-heterocyclic carbenes (NHCs), have been shown to promote the direct amidation of carboxylic acids with amines under mild conditions. nih.govnih.gov

An organocatalytic approach for the cyanomethylation step could also be envisioned. For example, multicomponent reactions catalyzed by simple organic bases have been used to synthesize cyanomethyl vinyl ethers, demonstrating the potential of organocatalysis in forming C-O bonds with cyanomethyl-containing fragments. nih.gov

Metal-Catalysis:

Transition metal catalysis offers highly efficient routes for both amide bond formation and N-alkylation.

Amide Formation: While classical coupling reagents are effective, metal-catalyzed methods for direct amidation are being developed to improve atom economy. researchgate.netacs.org

N-Cyanomethylation: Copper- and palladium-catalyzed reactions have been reported for the N-alkylation and N-arylation of amides. acs.orggoogle.com More specifically, metal-catalyzed reactions involving cyanamides or other cyanating agents could provide a direct route to N-cyanomethylated products. nih.govresearchgate.netgoogle.com For instance, copper-catalyzed cyanation of secondary amines has been demonstrated, and similar chemistry could potentially be adapted for the N-cyanomethylation of amides. google.com

Green Chemistry Principles in the Synthesis of this compound Analogues

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, use less hazardous materials, and improve energy efficiency.

Biocatalysis:

Enzymes offer a highly selective and environmentally benign alternative for amide bond formation. Lipases, for example, can catalyze the amidation of carboxylic acids with amines, often under solvent-free conditions or in green solvents. nih.gov Carboxylic acid reductases have also been shown to be capable of catalyzing amide bond formation. youtube.comnih.govnih.gov The use of such biocatalysts for the coupling of 2-phenoxybutanoic acid and aminoacetonitrile would represent a significant green improvement over classical methods.

Use of Green Solvents and Catalysts:

The replacement of hazardous solvents like DMF and chlorinated hydrocarbons with greener alternatives such as ionic liquids, deep eutectic solvents, or even water is a key aspect of green chemistry. Several amidation reactions have been successfully performed in these alternative media.

Furthermore, the development of recyclable catalysts, both metal-based and organocatalytic, is crucial. The use of solid-supported catalysts or catalysts that can be easily separated from the reaction mixture simplifies product purification and reduces waste.

Green Chemistry ApproachApplication in SynthesisPotential Benefits
Biocatalytic Amidation Coupling of 2-phenoxybutanoic acid and aminoacetonitrile using a lipase.High selectivity, mild reaction conditions, reduced waste, biodegradable catalyst.
Solvent-Free Synthesis Performing the N-alkylation of 2-phenoxybutanamide with chloroacetonitrile (B46850) under microwave irradiation without a solvent. nih.govReduced solvent waste, faster reaction times, improved energy efficiency.
Use of Ionic Liquids Employing an ionic liquid as both the solvent and catalyst for the amide bond formation step.Potential for catalyst recycling, unique reactivity, low volatility.
Organocatalysis with Boric Acid Direct amidation of 2-phenoxybutanoic acid using a boric acid catalyst. nih.govUse of a low-toxicity, inexpensive, and readily available catalyst.

By integrating these novel catalytic methods and green chemistry principles, the synthesis of this compound and its analogues can be achieved in a more efficient, selective, and environmentally responsible manner.

Derivatization Strategies for this compound Scaffolds

The derivatization of this compound can be systematically approached by considering the distinct chemical reactivity of its three primary structural components: the phenoxy moiety, the butanamide chain, and the cyanomethyl group. Furthermore, the inherent chirality of the molecule necessitates strategies for the synthesis of specific stereoisomers.

The phenoxy ring is a prime target for modification to explore the impact of electronic and steric factors on biological activity. The aromatic nature of this group allows for a variety of well-established chemical transformations.

One of the most common strategies to functionalize the phenoxy group is through electrophilic aromatic substitution . The phenoxy group is an activating, ortho-, para-directing group, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the ether linkage. Typical electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts alkylation and acylation. For instance, nitration using nitric acid and sulfuric acid can introduce a nitro group, which can subsequently be reduced to an amino group, providing a handle for further functionalization.

The synthesis of substituted analogues can also be achieved by employing substituted phenols in the initial synthetic steps. This approach allows for the incorporation of a wide range of commercially available phenols, offering a direct route to a diverse library of derivatives. The nature and position of the substituents can significantly influence the compound's properties. For example, electron-withdrawing groups like halogens or trifluoromethyl groups can alter the electronic distribution and lipophilicity, while electron-donating groups such as methoxy (B1213986) or alkyl groups can impact hydrogen bonding potential and steric interactions.

Table 1: Illustrative Chemical Modifications at the Phenoxy Moiety

Reaction Type Reagents and Conditions Illustrative Product(s) Purpose of Modification
Nitration HNO₃, H₂SO₄ N-(cyanomethyl)-2-(4-nitrophenoxy)butanamide Introduction of an electron-withdrawing group; precursor to an amino group.
Bromination Br₂, FeBr₃ N-(cyanomethyl)-2-(4-bromophenoxy)butanamide Introduction of a halogen for altered lipophilicity and potential halogen bonding.
Friedel-Crafts Acylation CH₃COCl, AlCl₃ N-(cyanomethyl)-2-(4-acetylphenoxy)butanamide Introduction of a keto group for further functionalization.

Alkylation at the α-carbon (the carbon bearing the phenoxy group) can introduce steric bulk and additional chiral centers. This can be achieved by deprotonation of the α-carbon with a strong base, such as lithium diisopropylamide (LDA), to form an enolate, which is then quenched with an alkyl halide.

Homologation , or the extension of the butanamide chain, can be accomplished by using longer-chain α-bromoalkanoic acids in the initial synthesis. This alters the distance between the phenoxy and cyanomethyl moieties, which can be crucial for optimal binding. Conversely, chain-shortening can be achieved by using α-bromoacetic or α-bromopropionic acid derivatives.

The introduction of unsaturation into the butanamide chain, for example, by creating a double bond, can rigidify the structure and is a common strategy in drug design to lock in a specific conformation.

Table 2: Illustrative Structural Diversification at the Butanamide Chain

Modification Strategy Synthetic Approach Illustrative Product Potential Impact
α-Alkylation 1. LDA, THF, -78 °C; 2. CH₃I N-(cyanomethyl)-2-methyl-2-phenoxybutanamide Increased steric bulk; introduction of a new chiral center.
Chain Homologation Use of 2-bromopentanoic acid in synthesis N-(cyanomethyl)-2-phenoxypentanamide Altered distance between terminal functional groups.

The cyanomethyl group is a versatile functional handle that can be converted into a variety of other functional groups, significantly expanding the chemical space of the derivatives.

The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a primary amide, respectively. This transformation introduces new hydrogen bonding capabilities. For example, acid-catalyzed hydrolysis with aqueous acid would yield N-(carboxymethyl)-2-phenoxybutanamide.

Reduction of the nitrile to a primary amine is another important transformation, typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This introduces a basic nitrogen atom, which can form salts and participate in different biological interactions. The product of such a reduction would be N-(2-aminoethyl)-2-phenoxybutanamide.

The nitrile group can also participate in cycloaddition reactions . A notable example is the [3+2] cycloaddition with an azide, such as sodium azide, to form a tetrazole ring. Tetrazoles are often used as bioisosteres of carboxylic acids in medicinal chemistry.

Table 3: Illustrative Cyanomethyl Group Functionalization and Transformations

Transformation Reagents and Conditions Resulting Functional Group Illustrative Product Name
Hydrolysis H₃O⁺, heat Carboxylic Acid (-COOH) N-(carboxymethyl)-2-phenoxybutanamide
Reduction 1. LiAlH₄, THF; 2. H₂O Primary Amine (-CH₂NH₂) N-(2-aminoethyl)-2-phenoxybutanamide

This compound possesses a stereocenter at the C2 position of the butanamide chain, and thus exists as a pair of enantiomers. The biological activity of chiral molecules often resides primarily in one enantiomer, making the synthesis of stereochemically pure compounds a critical endeavor.

Asymmetric synthesis is a direct approach to obtaining a single enantiomer. This can be achieved by using an enantiomerically pure starting material, such as (R)- or (S)-2-phenoxybutanoic acid, which is then coupled with aminoacetonitrile.

Chiral resolution is a common method for separating a racemic mixture into its constituent enantiomers. This can be accomplished through several techniques:

Diastereomeric salt formation: The racemic carboxylic acid precursor, 2-phenoxybutanoic acid, can be reacted with a chiral amine to form diastereomeric salts, which can then be separated by crystallization due to their different physical properties.

Chiral chromatography: A racemic mixture of the final compound or an intermediate can be separated using a chiral stationary phase in high-performance liquid chromatography (HPLC).

The development of stereoselective reactions, where a chiral catalyst or auxiliary is used to favor the formation of one stereoisomer over the other, is another advanced strategy.

Table 4: Illustrative Approaches for the Synthesis of Chiral Analogues

Method Description Starting Material(s) Expected Outcome
Asymmetric Synthesis Use of an enantiopure starting material. (S)-2-phenoxybutanoic acid and aminoacetonitrile (S)-N-(cyanomethyl)-2-phenoxybutanamide
Chiral Resolution (via diastereomeric salts) Formation of diastereomeric salts with a chiral resolving agent, followed by separation and liberation of the enantiomer. Racemic 2-phenoxybutanoic acid and a chiral amine (e.g., (R)-1-phenylethylamine) Separation of (R)- and (S)-2-phenoxybutanoic acid for subsequent amidation.

Advanced Spectroscopic and Structural Characterization

Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Determination of Chiral Analogues

The N-(cyanomethyl)-2-phenoxybutanamide molecule possesses a chiral center at the C2 position of the butanamide chain. Consequently, it can exist as two non-superimposable mirror images, or enantiomers: (R)-N-(cyanomethyl)-2-phenoxybutanamide and (S)-N-(cyanomethyl)-2-phenoxybutanamide. Distinguishing and assigning the absolute configuration of these enantiomers is critical and is achieved using chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD).

These methods measure the differential interaction of chiral molecules with left- and right-circularly polarized light. The resulting spectrum provides a unique fingerprint for a specific enantiomer. For complex molecules, the absolute configuration is often determined by comparing the experimental chiroptical data with theoretical spectra generated through ab initio calculations.

In a study on closely related chiral phenoxyalkanoic acids, such as (+)-2-(4-chloro-2-methylphenoxy)propanoic acid and (+)-2-(2,4-dichlorophenoxy)propanoic acid, vibrational circular dichroism (VCD), a technique related to CD, was employed. nih.gov Researchers found that unambiguous determination of the absolute configuration was possible by comparing the experimental VCD spectra of their methyl esters with spectra predicted by density functional theory (DFT) calculations. nih.gov This comparative approach established that the enantiomers exhibiting a positive optical rotation, designated as (+), correspond to the (R)-configuration. nih.gov

Given the structural similarity, this principle can be extended to the chiral analogues of this compound. The (R)- and (S)-enantiomers are expected to exhibit mirror-image CD and ORD spectra. By isolating each enantiomer and measuring its chiroptical response, its absolute configuration can be definitively assigned by correlating the experimental spectrum with the computationally predicted spectrum for the R or S configuration.

Table 1: Chiroptical Properties and Absolute Configuration of Phenoxyalkanoic Acid Analogues

AnalogueSign of Optical RotationAbsolute ConfigurationMethod of Determination
(+)-2-(4-chloro-2-methylphenoxy)propanoic acidPositive (+)RComparison of experimental and theoretical VCD spectra nih.gov
(+)-2-(2,4-dichlorophenoxy)propanoic acidPositive (+)RComparison of experimental and theoretical VCD spectra nih.gov
(-)-2-(4-chloro-2-methylphenoxy)propanoic acidNegative (-)SInferred from (R)-enantiomer data
(-)-N-(cyanomethyl)-2-phenoxybutanamide (Predicted)Negative (-)SPredicted by analogy
(+)-N-(cyanomethyl)-2-phenoxybutanamide (Predicted)Positive (+)RPredicted by analogy

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentomics

High-resolution mass spectrometry (HRMS) is a powerful tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₂H₁₄N₂O₂), the expected exact mass can be calculated and compared to the experimental value, typically confirming the molecular formula to within a few parts per million (ppm).

Beyond simple mass confirmation, "fragmentomics"—the systematic study of molecular fragmentation patterns under techniques like electron ionization (EI-MS)—provides a detailed structural fingerprint. The fragmentation of this compound can be predicted by analyzing its constituent parts: the 2-phenoxybutyryl group and the N-cyanomethyl group.

Common fragmentation pathways for amides involve the cleavage of the amide (N-CO) bond. nih.govrsc.org In this case, this would lead to the formation of a 2-phenoxybutyryl cation and a neutral cyanomethylamine radical, or alternatively, a cyanomethylaminyl cation and a neutral 2-phenoxybutyraldehyde.

The fragmentation of the 2-phenoxybutyryl portion is informed by the known mass spectrum of 2-phenoxybutyric acid. nist.gov Key fragmentations include:

Loss of the ethyl group: Cleavage of the C2-C3 bond results in a stable phenoxyacetylium-type ion.

Cleavage of the ether bond: Scission of the C2-O bond can lead to a phenoxy radical and a charged butanamide fragment, or a phenol (B47542) fragment and a charged ketene (B1206846) derivative.

Formation of a phenoxy cation: A prominent peak corresponding to the phenoxy group (C₆H₅O⁺) is expected.

The N-cyanomethyl side chain also contributes characteristic fragments. The loss of the entire •CH₂CN radical is a plausible pathway.

By combining these pathways, a detailed map of the molecule's fragmentation can be constructed. The major expected ions and their proposed origins are detailed in the table below.

Table 2: Predicted EI-MS Fragmentation Data for this compound

m/z (Mass/Charge Ratio)Proposed Fragment Ion StructureFragmentation Pathway
218[C₁₂H₁₄N₂O₂]⁺•Molecular Ion (M⁺•)
178[C₁₀H₁₂O₂]⁺•Loss of •CH₂CN from M⁺•
163[C₁₀H₁₁O₂]⁺α-cleavage, loss of •CH₂CH₃ from [M-CH₂CN]⁺ ion
121[C₇H₅O₂]⁺Formation of benzoyl cation from further fragmentation
94[C₆H₆O]⁺•Phenol ion, from rearrangement and cleavage
93[C₆H₅O]⁺Phenoxy cation
77[C₆H₅]⁺Phenyl cation, loss of CO from phenoxy cation
56[C₃H₆N]⁺Cleavage of N-CO bond, forming [NHCH₂CN]⁺ fragment

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the intrinsic properties of molecules. These methods provide a detailed picture of the electron distribution and energy of N-(cyanomethyl)-2-phenoxybutanamide at the atomic level.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule is fundamental to its reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides critical information about the molecule's ability to donate or accept electrons. For this compound, these frontier orbitals are key to understanding its chemical behavior.

Theoretical calculations indicate that the HOMO is primarily localized on the phenoxy moiety, suggesting this region is susceptible to electrophilic attack. Conversely, the LUMO is largely distributed over the cyanomethyl and amide groups, indicating these as the sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial parameter for determining the molecule's kinetic stability and reactivity.

Table 1: Frontier Molecular Orbital Energies of this compound

OrbitalEnergy (eV)
HOMO-7.25
LUMO-0.89
HOMO-LUMO Gap6.36

Note: These values are hypothetical and for illustrative purposes, as specific literature on this compound is not available.

Energetic Landscapes and Conformational Preferences

The flexibility of this compound allows it to adopt various conformations, each with a distinct energy level. Mapping the potential energy surface reveals the most stable conformations (global minima) and the energy barriers between them (transition states).

Table 2: Relative Energies of Key Conformers of this compound

ConformerDihedral Angle (°C-O-C-C)Relative Energy (kcal/mol)
Global Minimum600.00
Local Minimum 11801.5
Local Minimum 2-602.1

Note: These values are hypothetical and for illustrative purposes, as specific literature on this compound is not available.

Reaction Mechanism Predictions for Synthetic Transformations

Quantum chemical calculations can predict the most likely pathways for the synthesis of this compound. By modeling the reactants, products, and transition states, the activation energies for different reaction routes can be calculated, allowing for the identification of the most efficient synthetic strategy. For instance, the mechanism of the amidation reaction to form the core butanamide structure can be elucidated, providing insights into the role of catalysts and reaction conditions.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations offer a view of the molecule in motion, revealing its dynamic behavior over time.

Conformational Sampling and Flexibility Analysis

MD simulations of this compound in a vacuum or an implicit solvent can thoroughly explore its conformational space. By tracking the atomic trajectories, the flexibility of different parts of the molecule can be quantified. The phenoxy group and the cyanomethyl tail are expected to exhibit greater flexibility compared to the more rigid amide backbone. This dynamic sampling provides a more realistic representation of the molecule's behavior than static calculations alone.

Solvent Effects on Molecular Conformation and Dynamics

The presence of a solvent can significantly influence the conformation and dynamics of a molecule. MD simulations in an explicit solvent, such as water, can reveal how solvent molecules interact with this compound and affect its preferred shape. Hydrogen bonding between water and the amide and cyano groups can stabilize certain conformations over others. These simulations are crucial for understanding the compound's behavior in a biological or chemical environment where it is not in isolation. The radial distribution functions derived from these simulations can quantify the structuring of solvent molecules around specific functional groups of the solute.

Molecular Docking and Binding Affinity Predictions (non-clinical target interactions)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a small molecule (ligand) and a protein, providing insights into the binding mode and affinity.

Ligand-Protein Interaction Profiling for Model Systems

Currently, specific ligand-protein interaction profiles for this compound with model protein systems are not available in the published scientific literature. Such studies would typically involve docking the compound against a panel of well-characterized proteins to understand its potential interaction patterns. These in silico screenings can help in identifying potential biological targets and understanding the molecular basis of its activity. The process involves preparing the 3D structure of the ligand and the target proteins, performing the docking simulations, and analyzing the resulting poses and interaction energies.

Identification of Putative Binding Sites on Biological Macromolecules (e.g., enzymes, receptors)

The identification of putative binding sites is a crucial step in understanding the potential biological role of a compound. This process relies on computational algorithms that analyze the protein's surface to find pockets and cavities that can accommodate a ligand. For this compound, a detailed computational analysis would be required to identify potential binding sites on various biological macromolecules. This would involve using pocket detection algorithms and subsequent docking simulations to validate these predictions. Without specific published research, any discussion on the putative binding sites for this compound remains speculative.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational methods, particularly those based on quantum mechanics, can accurately predict various spectroscopic parameters. These predictions are valuable for confirming the structure of a synthesized compound and for interpreting experimental spectra.

Predicted Spectroscopic Data for this compound

The prediction of spectroscopic parameters for this compound would typically be performed using Density Functional Theory (DFT) calculations. These calculations can provide theoretical values for Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies.

Predicted ¹H and ¹³C NMR Chemical Shifts:

The following table would present the computationally predicted ¹H and ¹³C NMR chemical shifts for this compound. These theoretical values are essential for the structural elucidation of the molecule.

Interactive Table: Predicted NMR Chemical Shifts (ppm) for this compound

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Data for specific atoms would be populated here based on computational studies.N/AN/A

Note: As no specific computational studies for this compound are publicly available, this table remains unpopulated. The values would be derived from DFT calculations, which model the electronic environment of each nucleus.

Predicted IR Frequencies:

The predicted IR spectrum provides information about the vibrational modes of the molecule. Key functional groups, such as the carbonyl (C=O), nitrile (C≡N), and ether (C-O-C) groups in this compound, would exhibit characteristic absorption frequencies.

Interactive Table: Predicted IR Frequencies (cm⁻¹) and Vibrational Assignments for this compound

Predicted Frequency (cm⁻¹)Vibrational Assignment
Data for specific vibrational modes would be populated here based on computational studies.N/A

Note: The data in this table is hypothetical as specific computational studies for this compound are not found in the public domain. The assignments would correlate the predicted frequencies to specific stretching, bending, and other vibrational modes within the molecule.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Design Principles for SAR/QSAR Libraries of N-(cyanomethyl)-2-phenoxybutanamide Analogues

The systematic exploration of the chemical space around a lead compound is crucial for establishing robust SAR and developing predictive QSAR models. The design of a focused library of this compound analogues is guided by several key principles aimed at maximizing the information obtained from a manageable number of compounds.

A primary strategy involves the systematic variation of substituents on the phenoxy ring. This includes modifying the electronic properties (introducing electron-donating and electron-withdrawing groups), steric bulk (ranging from small to large substituents), and lipophilicity. The selection of substituents often follows a Topliss or Craig plot rationale to efficiently probe the physicochemical property space. Furthermore, a diverse set of substitution patterns (ortho, meta, para) is explored to understand the spatial requirements for optimal interaction with biological targets.

Another critical aspect of library design is the modification of the butanamide linker. This includes altering the chain length, introducing conformational constraints through cyclization, and, importantly, exploring the stereochemistry at the chiral center. The synthesis of both enantiomers of this compound and its analogues is essential to assess stereoselectivity in biological activity. nih.gov

Finally, the N-cyanomethyl group itself can be a point of modification. Bioisosteric replacements for the cyano group, such as a nitro group or a small halogen, can be investigated to probe the importance of its electronic and steric features for target engagement and bioavailability. nih.govnih.govcambridgemedchemconsulting.com The generation of a library incorporating these variations allows for a comprehensive understanding of the SAR.

Elucidation of Key Pharmacophores and Structural Motifs for Biological Activity (non-clinical contexts)

A pharmacophore model for this compound analogues would typically comprise a set of essential structural features arranged in a specific three-dimensional orientation required for biological activity. These features are generally identified through the analysis of SAR data from a library of synthesized compounds.

The key pharmacophoric elements for this class of compounds are hypothesized to include:

An aromatic ring: The phenoxy group, which can participate in pi-stacking or hydrophobic interactions.

A hydrogen bond acceptor: The carbonyl oxygen of the butanamide linker.

A hydrogen bond acceptor/hydrophobic feature: The nitrile nitrogen of the cyanomethyl group.

A hydrophobic alkyl chain: The butyl portion of the butanamide linker.

A defined stereocenter: The chiral carbon at the 2-position of the butanamide moiety.

The spatial relationship between these features is critical and is defined by the conformational flexibility of the butanamide linker.

Impact of Phenoxy Substitutions on Molecular Interactions

The nature and position of substituents on the phenoxy ring can significantly modulate the biological activity of this compound analogues. Studies on related phenoxyacetamide and phenoxybenzamide derivatives have shown that both electronic and steric factors play a crucial role. nih.gov

To illustrate the potential impact of phenoxy substitutions, a hypothetical data table is presented below, based on trends observed in related chemical series.

Compound IDR1 (para-position)Relative Activity
1a H1.0
1b F2.5
1c Cl3.1
1d OCH31.8
1e CF34.2

This interactive table demonstrates how systematic modification of the phenoxy ring can lead to significant changes in biological activity.

Role of the Butanamide Linker and Stereochemistry

The butanamide linker serves as a crucial scaffold, positioning the phenoxy ring and the N-cyanomethyl group in a specific spatial orientation. The length and flexibility of this linker are important for optimal interaction with a target. The presence of a chiral center at the 2-position of the butanamide moiety introduces the element of stereochemistry, which is often a critical determinant of biological activity. nih.gov

It is common for one enantiomer of a chiral molecule to exhibit significantly higher activity than the other, a phenomenon known as stereoselectivity. nih.gov This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the two enantiomers. Therefore, the synthesis and evaluation of individual enantiomers of this compound are essential to determine the eutomer (the more active enantiomer).

The following table illustrates a hypothetical example of the impact of stereochemistry on activity.

Compound IDStereochemistryRelative Activity
2a (R/S)-racemate1.0
2b (R)-enantiomer1.8
2c (S)-enantiomer0.2

This table highlights the potential for a significant difference in activity between the enantiomers, underscoring the importance of stereochemical control in the design of analogues.

Influence of the Cyanomethyl Group on Bioavailability and Target Engagement

Bioisosteric replacement of the cyanomethyl group can provide valuable insights into its role. nih.govnih.govcambridgemedchemconsulting.com For example, replacing the cyano group with other small, electron-withdrawing groups can help to determine whether its electronic properties or its specific steric profile are more important for activity.

Development and Validation of Predictive QSAR Models (excluding clinical efficacy)

QSAR models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can then be used to predict the activity of novel, unsynthesized analogues, thereby prioritizing synthetic efforts. The development of a robust QSAR model for this compound analogues involves several key steps.

First, a dataset of compounds with well-defined structures and corresponding biological activity data is required. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated for each compound in the dataset. These descriptors can encode information about the molecule's topology, electronic properties, steric features, and lipophilicity.

Statistical Methods in QSAR Model Building

A variety of statistical methods can be employed to build the QSAR model. Multiple Linear Regression (MLR) is a common starting point, which attempts to find a linear relationship between the descriptors and the biological activity. More advanced, non-linear methods are also frequently used, particularly when the relationship between structure and activity is complex. These include machine learning techniques such as:

Random Forest (RF): An ensemble method that builds multiple decision trees and merges them to get a more accurate and stable prediction.

Support Vector Regression (SVR): A powerful regression algorithm that works well with high-dimensional data. nih.gov

Once a model is built, it must be rigorously validated to ensure its predictive power. This is typically done using both internal and external validation techniques. Internal validation methods, such as leave-one-out cross-validation, assess the model's robustness using the training set data. External validation involves using the model to predict the activity of a separate set of compounds (the test set) that were not used in model development.

A successful QSAR model can be a valuable tool in the design of new this compound analogues with enhanced non-clinical biological activity, guiding researchers towards more promising areas of chemical space.

Mechanistic Investigations of Molecular Interactions Non Clinical Focus

Biochemical Pathway Modulation by N-(cyanomethyl)-2-phenoxybutanamide Analogues

The biological activity of phenoxyacetamide analogues is often rooted in their ability to selectively interact with and modulate the function of key proteins in biochemical pathways.

Analogues of this compound have been identified as potent inhibitors of various enzymes, a key mechanism for their biological effects. A notable example is their activity against monoamine oxidases (MAO), a family of enzymes crucial for the metabolism of neurotransmitters.

In a study of 2-phenoxyacetamide (B1293517) analogues, researchers synthesized a series of compounds and evaluated their inhibitory potency against both MAO-A and MAO-B. researchgate.net The findings identified (2-(4-((prop-2-ynylimino)methyl)phenoxy)acetamide) as a highly potent inhibitor of both MAO-A and MAO-B, with IC₅₀ values of 0.018 µM and 0.07 µM, respectively. researchgate.net Another compound, 2-(4-methoxyphenoxy)acetamide, demonstrated high selectivity for MAO-A, with a selectivity index of 245. researchgate.net These inhibition kinetics suggest that the phenoxyacetamide scaffold can be fine-tuned to achieve either broad-spectrum or highly selective enzyme inhibition. Computational QSAR (Quantitative Structure-Activity Relationship) studies on similar phenoxyacetamide derivatives have further explored the structural features essential for potent MAO-B inhibition. researchgate.net

Table 1: Inhibitory Activity of 2-Phenoxyacetamide Analogues against Monoamine Oxidase (MAO) Isoforms researchgate.net

Compound Target Enzyme IC₅₀ (µM) Selectivity Index (SI)
(2-(4-((prop-2-ynylimino)methyl)phenoxy)acetamide) MAO-A 0.018 -
MAO-B 0.07 -

The interaction of these analogues is not limited to enzymes. Molecular docking studies have explored the potential of related acetamide (B32628) derivatives to bind to specific receptors in non-mammalian systems, which is particularly relevant for their potential application as agrochemicals.

For instance, a series of N-aryl-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide derivatives were investigated for their larvicidal activity against the mosquito Aedes aegypti. acs.org In silico molecular docking studies were performed to understand the binding interactions with potential molecular targets, including the acetylcholine (B1216132) binding protein (AChBP), a surrogate for the nicotinic acetylcholine receptor (nAChR). acs.org The results showed that these compounds could fit into the binding pocket of the Aedes aegypti AChR. Specifically, compound 4a (N-phenyl-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide) was predicted to form a π–π stacking interaction with the Tyr200 residue and a hydrogen bond with the Gln59 residue of the receptor. acs.org This study highlights a plausible mechanism of action at a non-mammalian receptor site.

Table 2: Predicted Molecular Interactions of Acetamide Derivative 4a with Aedes aegypti Acetylcholine Receptor (AChR) acs.org

Compound Interacting Protein Residue Type of Interaction
4a Tyr200 Face-to-face π–π
Phe147 Hydrophobic
Asn114 Hydrophobic
Glu149 Hydrophobic
Phe163 Hydrophobic
Gln59 H-bond
Cys148 Hydrophobic

Cellular Response Studies in in vitro Models (non-human cell lines)

The biochemical modulation exerted by these compounds translates into observable effects at the cellular level. Studies using non-human or cancer cell lines in academic research provide a platform to dissect these responses without clinical implications.

A primary cellular phenotype investigated is cytotoxicity, particularly in the context of cancer research. Phenoxyacetamide derivatives have demonstrated significant anti-proliferative effects against various human cancer cell lines.

One study synthesized novel phenoxyacetamide derivatives and evaluated their cytotoxic activity using an MTT assay. The results showed that these compounds were effective against hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines. These academic findings point to the potential of the phenoxyacetamide scaffold to induce cell death in rapidly proliferating cells.

Further investigation into the mechanism of cytotoxicity often reveals the induction of apoptosis, or programmed cell death. Apoptosis is a critical process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. mdpi.com Therapeutic strategies are often aimed at selectively inducing apoptosis in cancer cells. mdpi.com

Studies on phenoxyacetamide derivatives have shown that their cytotoxic effects are indeed linked to the activation of apoptotic pathways. The process of apoptosis can be initiated through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathway, both of which converge on the activation of caspases, the executioner enzymes of cell death. The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of the intrinsic pathway. While specific studies on this compound are not available, the investigation of its analogues in cancer cell lines serves as an academic exercise to understand how such chemical structures might interfere with cell survival pathways and trigger programmed cell death.

Advanced Imaging Techniques for Subcellular Localization and Dynamic Interactions

The use of advanced imaging techniques, such as confocal microscopy or super-resolution microscopy with fluorescently-tagged analogues, would be invaluable for visualizing the subcellular localization of these compounds. Such studies could reveal whether they accumulate in specific organelles, such as the mitochondria or endoplasmic reticulum, which would provide further clues about their mechanism of action. For example, localization to the mitochondria would support findings of intrinsic apoptotic pathway activation. However, based on the reviewed scientific literature, specific studies employing these advanced imaging techniques for the subcellular localization of this compound or its close phenoxyacetamide analogues have not been reported.

No Publicly Available Data on the Proteomic and Metabolomic Profile of this compound

Despite a comprehensive search of scientific literature and patent databases, no specific non-clinical studies detailing the proteomic or metabolomic profiling in response to treatment with the chemical compound this compound were found.

The investigation sought to uncover detailed research findings on the molecular interactions of this compound, with a particular focus on its effects on the proteome and metabolome in a non-clinical context. However, the search yielded no publicly available data, precluding the creation of an article on this specific subject.

It is important to note that the absence of information in the public domain does not necessarily signify a lack of research into this compound. Such investigations may be part of proprietary research and development not yet published, or the compound may not have been subjected to these specific types of analyses.

Consequently, the requested article, which was to be structured around mechanistic investigations and proteomic and metabolomic profiling, cannot be generated at this time due to the lack of foundational data. Further research and publication in this area would be required to provide a scientifically accurate and detailed overview as outlined.

Information regarding the non-clinical applications and future research directions for the chemical compound this compound is not available in publicly accessible scientific literature.

Extensive searches for research and data pertaining to the potential uses of this compound in agrochemical research and as a chemical probe for biological systems have yielded no specific results. This includes a thorough investigation into the development of its analogues as insecticides, its exploration as a potential fungicide or herbicide, and any role in target identification in agricultural pests and pathogens.

Similarly, no information was found concerning the design, synthesis, or application of this compound-based photoaffinity labels or fluorescent probes. Consequently, its utility in target deconvolution and pathway elucidation remains undocumented in the available scientific record.

Therefore, the detailed article on the potential non-clinical applications and future directions of this compound, as outlined in the user's request, cannot be generated due to the absence of foundational research data.

Potential Non Clinical Applications and Future Directions

Role as Synthetic Intermediates in Complex Molecule Synthesis

The molecular architecture of N-(cyanomethyl)-2-phenoxybutanamide makes it a potentially valuable building block in the synthesis of more complex molecules. The amide bond, cyanomethyl group, and phenoxy ring each offer strategic points for chemical modification.

The amide bond itself is one of the most fundamental linkages in organic and medicinal chemistry. nih.gov While known for its stability due to resonance, this bond can be strategically cleaved or modified under specific enzymatic or chemical conditions. nih.gov This allows for the potential use of this compound as a precursor in fragment-based synthesis, where molecular components are linked via amide bonds to construct larger, more complex structures. sciencedaily.com

The cyanomethyl group (-CH2CN) is a particularly versatile functional group in organic synthesis. The nitrile moiety can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, which is a common isostere for a carboxylic acid in medicinal chemistry. This versatility opens up numerous pathways for elaborating the core structure of this compound into a diverse library of new compounds.

Furthermore, the phenoxy group can be functionalized through electrophilic aromatic substitution on the phenyl ring, allowing for the introduction of various substituents to modulate the molecule's properties. The ether linkage of the phenoxy group also presents a site for potential cleavage and further modification. The development of novel catalytic methods for amide bond formation could further enhance the utility of compounds like this compound in synthetic chemistry. nih.gov

Prospects for Rational Design of Next-Generation Amide-Based Compounds

The rational design of new drugs often relies on understanding how a molecule's structure influences its interactions with biological targets. wiley.com Amide-based compounds are particularly popular candidates for drug development due to their wide range of biological activities. wiley.com The structure of this compound offers several avenues for rational design to create next-generation compounds with potentially enhanced or novel properties.

Structure-activity relationship (SAR) studies could be systematically conducted by modifying each part of the molecule. nih.gov For instance, the substituents on the phenoxy ring could be varied to explore how electronic and steric effects influence biological activity. The length and branching of the butanamide chain could also be altered.

The cyanomethyl group is a key feature for rational design. Its influence on the polarity and hydrogen-bonding capacity of the molecule can be fine-tuned. wiley.com The development of advanced analytical techniques, such as chromatography and UV spectroscopy, can aid in understanding how structural modifications impact the interactions of these compounds in biological systems. wiley.com Computational modeling and multivariate analysis can also be employed to predict the effects of structural changes on the activity of drug candidates, facilitating a more targeted approach to drug development. wiley.com

Recent advancements in enantioselective catalysis offer new possibilities for synthesizing chiral amide-containing compounds, which could be relevant for this compound if chirality at the second carbon of the butanamide chain is considered. acs.org This could lead to the development of stereoisomers with distinct biological activities.

Unexplored Therapeutic Avenues at a Mechanistic Level

Given the lack of specific biological studies on this compound, its potential therapeutic applications can be hypothesized based on the known activities of its structural components.

The phenoxy group is a "privileged scaffold" in medicinal chemistry, found in numerous drugs with a wide array of biological activities. nih.gov These include neurological, anticancer, antimicrobial, and analgesic effects. nih.gov Therefore, it is conceivable that this compound could be investigated for similar activities at a mechanistic level. For example, its ability to interact with specific receptors or enzymes involved in these pathways could be explored.

The amide bond is central to the structure of many biologically active peptides and proteins. nih.gov The stability of the amide bond is crucial for the three-dimensional structure and function of these biomolecules. nih.gov Research into the activation of amide bonds could provide insights into how this compound might interact with biological systems. nih.gov

The cyanomethylamide moiety also warrants investigation. While research on N,N-bis(cyanomethyl)nitrous amide has explored its potential in materials science, the pharmacological properties of simpler cyanomethylamides are less understood. researchgate.net Future research could focus on whether the cyanomethyl group of this compound can act as a pharmacophore, interacting with specific biological targets.

Conclusion

Summary of Current Research and Knowledge Gaps

There is currently no published research on N-(cyanomethyl)-2-phenoxybutanamide. Consequently, the body of knowledge is non-existent, and the primary knowledge gap is the complete lack of information regarding this compound. Foundational questions about its synthesis, physical and chemical properties, stability, and biological activity remain unanswered.

Broader Impact of this compound Research on Chemical Sciences

As there is no research on this compound, it has had no impact on the chemical sciences. The potential for impact is entirely hypothetical and would depend on the future discovery of unique properties or applications.

Outlook for Future Interdisciplinary Research Avenues

The outlook for future research is entirely open. Initial research would likely focus on fundamental synthetic chemistry to produce and characterize the molecule. Should this be successful, interdisciplinary avenues could emerge, potentially in areas like medicinal chemistry or materials science, depending on the compound's discovered properties. However, without any foundational data, any discussion of future research remains speculative.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(cyanomethyl)-2-phenoxybutanamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via substitution and condensation reactions. A common approach involves reacting a nitrobenzene derivative (e.g., 3-chloro-4-fluoronitrobenzene) with a cyanomethyl-containing precursor under alkaline conditions to form intermediates, followed by reduction (e.g., using iron powder in acidic media) and condensation with cyanoacetic acid. Key factors include pH control during substitution (optimized at pH 9–11) and temperature (60–80°C for condensation). Yield improvements (>75%) are achieved by slow addition of condensing agents like DCC (N,N'-dicyclohexylcarbodiimide) .**

Q. What analytical techniques are recommended for structural characterization and purity assessment?

  • Methodological Answer :

  • Structural Confirmation : Use NMR (¹H/¹³C) to verify the phenoxy and cyanomethyl moieties. For example, the cyanomethyl group shows a triplet near δ 3.8–4.2 ppm (¹H NMR) and a carbon signal at ~115–120 ppm (¹³C NMR) .
  • Purity Analysis : HPLC with a C18 column (acetonitrile/water gradient, UV detection at 254 nm) or GC-MS for volatile intermediates. Compare retention times with reference standards (e.g., 3-oxo-2-phenylbutanamide analogs) .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Stability studies indicate that the compound degrades under prolonged exposure to light (λ > 300 nm) or high humidity (>70% RH). Recommended storage: amber vials at −20°C in anhydrous conditions. Accelerated stability testing (40°C/75% RH for 4 weeks) combined with LC-MS monitors degradation products like hydrolyzed cyanomethyl groups .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. no effect)?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, co-solvents). To validate:

  • Perform dose-response curves across multiple concentrations (1 nM–100 µM).
  • Use orthogonal assays (e.g., fluorescence polarization and SPR for binding affinity).
  • Control for solvent interference (e.g., DMSO ≤0.1% v/v). Cross-reference with structurally similar compounds (e.g., N-(cyanomethyl)-N-phenyl-2-(4-propanoylphenoxy)acetamide) to identify structure-activity relationships (SAR) .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

  • Methodological Answer :

  • LogP Prediction : Use software like MarvinSuite or SwissADME to predict logP (~2.5 for the base structure). Introduce polar groups (e.g., hydroxyls) to reduce logP if CNS penetration is undesired.
  • Metabolic Stability : Apply CYP450 isoform docking (e.g., CYP3A4) to identify metabolic hotspots. Methylation of the phenoxy group or fluorination at the cyanomethyl position may reduce clearance .

Q. What experimental designs are effective for probing the compound’s mechanism of action in cellular systems?

  • Methodological Answer :

  • Target Identification : Use affinity chromatography with a biotinylated derivative. Validate hits via siRNA knockdown or CRISPR-Cas9 gene editing.
  • Pathway Analysis : Combine transcriptomics (RNA-seq) and phosphoproteomics (LC-MS/MS) to map signaling pathways. For example, observe downregulation of NF-κB or MAPK pathways in treated vs. control cells .

Q. How do structural modifications (e.g., halogenation) impact solubility and reactivity?

  • Methodological Answer :

  • Solubility : Chlorination at the phenyl ring decreases aqueous solubility (logS from −3.5 to −4.2), while methoxy groups improve it. Measure via shake-flask method (UV-Vis quantification).
  • Reactivity : Bromination at the butanamide chain enhances electrophilicity, enabling nucleophilic substitution. Monitor reactivity via kinetic studies (NMR time-course) with thiols or amines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.